2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process includes careful control of reaction parameters such as temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway. This inhibition is achieved through the compound’s binding to active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar in structure but lacks the trifluoromethyl group.
Triazole-pyrimidine hybrids: These compounds share the pyrimidine ring but have different substituents and pharmacological profiles.
Uniqueness
2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its pharmacokinetic properties and biological activity. This group contributes to the compound’s stability, lipophilicity, and ability to interact with biological targets more effectively compared to similar compounds .
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)12-3-1-4-13(11-12)21-7-9-22(10-8-21)14-19-5-2-6-20-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQXPQTYRWTYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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